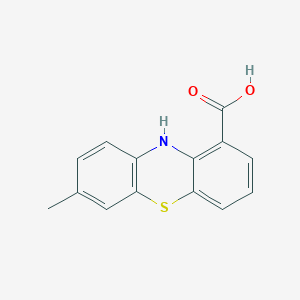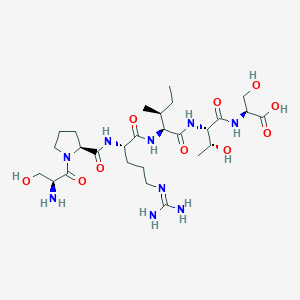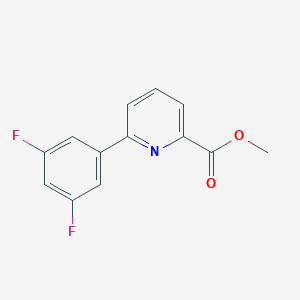![molecular formula C14H6F3N3O B14185279 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile CAS No. 833457-64-0](/img/structure/B14185279.png)
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and two cyano groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde and 2,4-dicyanopyridine.
Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the cyano groups of 2,4-dicyanopyridine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
作用機序
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
類似化合物との比較
2,6-Pyridinedicarbonitrile: A structurally related compound with similar reactivity but lacking the trifluoromethoxy group.
3-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxyphenyl moiety but differs in the rest of the structure.
Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is unique due to the presence of both the trifluoromethoxy group and the dicyano-substituted pyridine ring, which confer distinct chemical and biological properties .
特性
CAS番号 |
833457-64-0 |
|---|---|
分子式 |
C14H6F3N3O |
分子量 |
289.21 g/mol |
IUPAC名 |
6-[3-(trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C14H6F3N3O/c15-14(16,17)21-12-3-1-2-10(6-12)13-5-9(7-18)4-11(8-19)20-13/h1-6H |
InChIキー |
WOPFJFWETRABSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)


![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)



